
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. This compound is of particular interest due to its unique chemical structure and diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is complex and varies depending on the biological system being studied. In general, this compound has been shown to interact with various cellular targets such as enzymes, receptors, and ion channels. It can modulate signaling pathways and induce changes in gene expression, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one are diverse and depend on the specific application. In medicine, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In agriculture, 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one has been shown to inhibit the growth of weeds and pests by interfering with their metabolic pathways. In materials science, this compound has been used as a fluorescent probe due to its unique optical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one in lab experiments include its high purity, stability, and low toxicity. It is also readily available and cost-effective. However, some limitations of this compound include its limited solubility in aqueous solutions and its potential for non-specific binding to cellular components.
Direcciones Futuras
The potential applications of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one are vast and include the development of new drugs, pesticides, and materials. Future research directions could include investigating the structure-activity relationships of this compound to optimize its biological activities. Additionally, the development of new synthetic methods for this compound could lead to increased production efficiency and reduced costs. Finally, the use of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one in combination with other compounds could lead to synergistic effects and improved biological activities.
Métodos De Síntesis
The synthesis of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one involves the reaction of 6-chloro-2H-chromen-2-one with 6-chloro-4-phenylquinazoline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. This method has been optimized for large-scale production and has been shown to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
The biological activities of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one have been extensively studied in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one has been shown to have herbicidal and insecticidal properties. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCRXHBRPAYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)
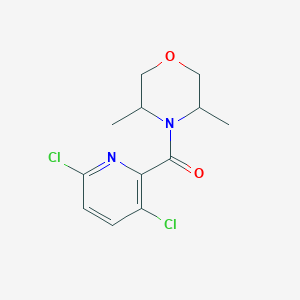
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)
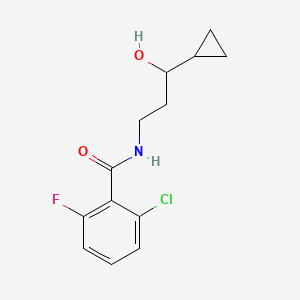
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)


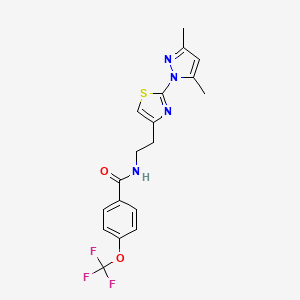

![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)
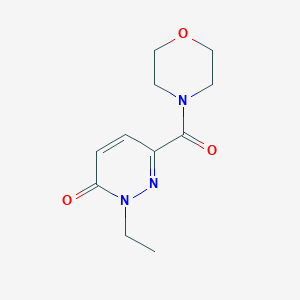
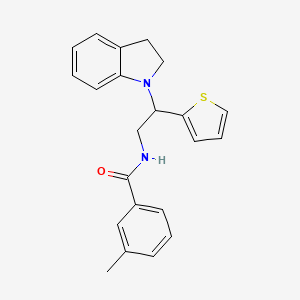
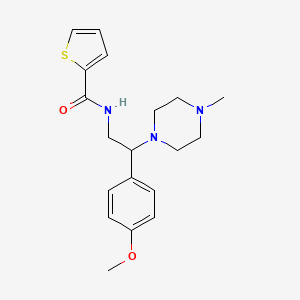
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)